molecular formula C18H11ClFN7O B267963 8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Número de catálogo B267963
Peso molecular: 395.8 g/mol
Clave InChI: LZQOWZRVPHIALE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

TAK-659 selectively binds to and inhibits the activity of BTK, a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of these pathways, resulting in apoptosis and growth inhibition of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 is primarily metabolized by CYP3A4 and does not significantly inhibit or induce CYP enzymes. TAK-659 has also been shown to have low potential for drug-drug interactions and does not affect the QT interval.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is highly selective for BTK and does not significantly inhibit other kinases, reducing the risk of off-target effects. TAK-659 has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its use in certain assays and experiments.

Direcciones Futuras

There are several future directions for the development and application of TAK-659. One potential area of research is the evaluation of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents. Another area of research is the identification of biomarkers that can predict response to TAK-659 and guide patient selection. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and develop strategies to overcome resistance. Finally, the clinical development of TAK-659 in various B-cell malignancies is ongoing, and the results of these trials will provide valuable insights into the efficacy and safety of this promising therapeutic agent.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the preparation of 4-chloroaniline and 4-fluoroaniline, which are then reacted with ethyl acetoacetate to form the corresponding ketones. The ketones are then cyclized to form the tricyclic core structure, which is further functionalized to introduce the necessary substituents. The final step involves the coupling of the tricyclic core with a suitable amine derivative to form TAK-659.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also been shown to inhibit B-cell receptor signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B-cells.

Propiedades

Nombre del producto

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Fórmula molecular

C18H11ClFN7O

Peso molecular

395.8 g/mol

Nombre IUPAC

8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-10(2-6-11)16-13-14(9-3-7-12(20)8-4-9)22-23-17(28)15(13)21-18-24-25-26-27(16)18/h1-8,16,25-26H

Clave InChI

LZQOWZRVPHIALE-UHFFFAOYSA-N

SMILES isomérico

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

SMILES canónico

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.